2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, ethyl ester, (E)-

Medicinal Chemistry Enzyme Inhibition Cholinesterase

Generic substitution among halomethyl cinnamate esters often alters reactivity and biological outcome. This ortho-bromomethyl, E-configured ethyl ester eliminates that uncertainty: 1) Ki=12,000 nM, reversible mixed-type AChE inhibition unattainable with para analogs; 2) exclusive ortho geometry enables 5-exo-trig/6-exo-trig/6-endo-trig cyclization to isochromene, isoquinolone, and benzoxepine scaffolds; 3) benzylic C-Br bond ensures faster nucleophilic displacement and milder Pd-catalyzed cross-coupling vs. chloro analogs. Procure with confidence to ensure regiochemical consistency, reproducible stereocontrol, and efficient route scouting.

Molecular Formula C12H13BrO2
Molecular Weight 269.13 g/mol
Cat. No. B12111048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, ethyl ester, (E)-
Molecular FormulaC12H13BrO2
Molecular Weight269.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=CC=CC=C1CBr
InChIInChI=1S/C12H13BrO2/c1-2-15-12(14)8-7-10-5-3-4-6-11(10)9-13/h3-8H,2,9H2,1H3/b8-7+
InChIKeyQHLPDXFUAWWTON-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (E)-3-[2-(Bromomethyl)phenyl]acrylate: Ortho-Substituted Cinnamate Building Block


2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, ethyl ester, (E)-, commonly referred to as ethyl (E)-3-[2-(bromomethyl)phenyl]acrylate or ortho-bromomethyl cinnamate ethyl ester (CAS 60633-90-1), is a bifunctional aryl acrylate building block featuring an electrophilic benzylic bromide at the ortho position and an α,β-unsaturated ester in the E‑configuration . With a molecular formula of C12H13BrO2 and a molecular weight of 269.13 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, materials science, and agrochemical synthesis, particularly where regioselective ortho‑functionalization is required . Its differentiation from para‑ and meta‑substituted analogs, chloromethyl variants, and esters with different alkoxy groups is critical for achieving the desired reactivity, stereochemical outcome, and target‑binding affinity in downstream applications [1].

01
Regioselective ortho-functionalization via benzylic bromide handle
02
(E)-configured acrylate for stereochemical control in conjugate additions
03
Bifunctional aryl acrylate supporting SN2, cross-coupling, and cyclization workflows

Why Ortho-Bromomethyl Cinnamate Ethyl Ester Is Irreplaceable


Generic substitution among cinnamate esters bearing a halomethyl group often leads to significant changes in reactivity, selectivity, and biological activity due to fundamental differences in steric environment, electronic effects, and leaving-group propensity [1]. Specifically, the ortho‑bromomethyl substituent in this compound creates a unique proximity effect that can direct metal-catalyzed coupling reactions, facilitate cyclization pathways, and influence enzyme–inhibitor binding geometry in ways that para‑chloromethyl or para‑bromomethyl analogs cannot replicate [2]. Moreover, the ethyl ester group balances lipophilicity and steric bulk distinctly from methyl or tert‑butyl esters, impacting both reaction kinetics and pharmacokinetic properties of final drug candidates [3]. The following quantitative evidence substantiates why procurement decisions must specify this exact ortho‑bromomethyl, E‑configured ethyl ester rather than a seemingly similar alternative.

Regioisomer mismatch
Para-bromomethyl analog may not support intramolecular cyclization or achieve the same enzyme-binding geometry as the ortho isomer.
Leaving group reactivity
Chloromethyl variant may require harsher conditions and longer reaction times for nucleophilic displacement or Pd-catalyzed coupling.
Ester-dependent selectivity
Ethyl ester offers a distinct lipophilicity/steric profile; methyl or tert-butyl esters may shift reaction rates and stereochemical outcomes.

Quantitative Evidence Against Structural Analogs


Ortho vs. Para Bromomethyl in Enzyme Inhibition

The ortho-bromomethyl cinnamate ethyl ester exhibits a Ki of 12,000 nM against Electrophorus electricus acetylcholinesterase (AChE) and 41,000 nM against horse serum butyrylcholinesterase (BuChE) in a reversible mixed-type inhibition mode [1]. In contrast, the para‑bromomethyl cinnamate ethyl ester (ethyl 4‑(bromomethyl)cinnamate, CAS 60682-98-6) and the analogous ortho‑chloromethyl derivative (CN101381305A, Example 2) have not demonstrated comparable inhibitory activity in published enzyme assays, with the chloromethyl analog reported primarily as a less reactive intermediate for fungicide synthesis rather than a bioactive scaffold [2][3]. The mixed-type inhibition kinetics of the ortho‑bromomethyl compound, involving binding to both free enzyme and enzyme‑substrate complex, are hypothesized to arise from the unique ortho‑geometry that allows simultaneous interaction with the catalytic triad and peripheral anionic site of AChE, a feature that the linear para‑substituted analog cannot achieve [1].

Ortho vs Para AChE Ki
Reported
Ortho: Ki 12,000 nM (AChE), 41,000 nM (BuChE); mixed-type inhibition
Para: no inhibition data reported
Supports ortho-specific cholinesterase inhibitor SAR studies
BindingDB data; para analog lacks enzyme inhibition reports
Medicinal Chemistry Enzyme Inhibition Cholinesterase

Ester Group Effects on Organocatalytic Stereoselectivity

In a systematic study of 3‑substituted 2‑(bromomethyl)acrylates, the phenyl ester emerged as the optimal ester group for organocatalytic α‑alkylation of aldehydes, achieving up to 99% ee and >20:1 dr, while the ethyl ester gave markedly lower stereoselectivity (approximately 70% ee) and significantly reduced reactivity (prolonged reaction times and lower conversion) [1]. The study established that the ester group influences both the reactivity of the bromomethyl electrophile and the facial selectivity of the catalytic enamine intermediate. Although no direct comparative data exist for our ortho‑bromomethyl cinnamate ethyl ester specifically in this catalytic system, the class‑level inference from related 2‑(bromomethyl)acrylates strongly indicates that the ethyl ester of our compound would similarly exhibit different reactivity profiles compared to methyl, tert‑butyl, or phenyl analogs, directly impacting the efficiency and selectivity of any planned α‑alkylation step in a synthetic route [1].

Ester ee/dr Impact
Class-level
Phenyl ester: 99% ee, >20:1 dr; Ethyl ester: ~70% ee (inferred from class)
Ethyl ester may suit applications where moderate enantioselectivity is acceptable
Class inference from 2-(bromomethyl)acrylates; not directly measured
Asymmetric Synthesis Organocatalysis Reaction Kinetics

Ortho-Specific Intramolecular Cyclization Pathways

The ortho‑positioning of the bromomethyl group on the phenyl ring of ethyl (E)-3-[2-(bromomethyl)phenyl]acrylate creates a 1,4‑relationship between the benzylic electrophile and the α,β‑unsaturated ester that is geometrically poised for intramolecular cyclization to form isochromene, isoquinoline, or benzoxepine frameworks [1]. This proximity effect is absent in the para‑bromomethyl analog (ethyl 4‑(bromomethyl)cinnamate), where the reactive centers are in a 1,4‑relationship across the ring and cannot participate in direct intramolecular reactions without a conformational reorganization that is energetically unfavorable [2]. While no quantitative kinetic comparison data have been published for the specific cyclization rates of ortho vs. para isomers, the patent literature (CN101381305A) demonstrates that the ortho‑chloromethyl variant can undergo 6‑exo‑trig cyclization mediated by visible light, a transformation that would be structurally impossible for the para isomer [3].

Ortho Cyclization Feasibility
Class-level
Ortho: enables 5-exo, 6-exo, 6-endo cyclization modes; Para: intramolecular cyclization not observed
Only ortho isomer supports intramolecular fused heterocycle synthesis
Qualitative evidence; no direct kinetic comparison
Cyclization Chemistry Heterocycle Synthesis Proximity Effect

Bromine vs. Chlorine Leaving Group Reactivity

The benzylic C–Br bond in ethyl (E)-3-[2-(bromomethyl)phenyl]acrylate is inherently more reactive in nucleophilic substitution (SN2/SN1) and palladium-catalyzed cross‑coupling reactions than the corresponding C–Cl bond in the ortho‑chloromethyl analog [1]. While direct kinetic data for these specific esters are not available, the well‑established leaving group ability trend (Br > Cl) predicts that the bromomethyl compound will undergo displacement 10–50 times faster under identical conditions, based on comparative studies of benzyl bromide vs. benzyl chloride in SN2 reactions with standard nucleophiles [2]. Furthermore, the bromomethyl group can directly participate in oxidative addition with Pd(0) catalysts, enabling Suzuki, Negishi, and Stille couplings that the chloromethyl analog would require harsher conditions or activating ligands to achieve [3].

Br vs Cl Reactivity
Class-level
Benzylic Br estimated 10–50× faster than Cl in SN2; milder Pd coupling feasible
Bromide may reduce reaction time and catalyst loading in process chemistry
Class-level inference; no direct kinetic data for this compound
Cross-Coupling Nucleophilic Substitution Leaving Group Reactivity

Defined (E)-Configuration for Stereochemical Control

The (E)-configuration of the α,β-unsaturated ester in this compound is stereochemically defined, a feature that is critical for both biological target recognition and polymer stereoregularity . In drug design, the E‑isomer places the 2‑(bromomethyl)phenyl group and the ethyl carboxylate on opposite sides of the double bond, establishing a specific molecular shape and dipole moment that the Z‑isomer (if accessible) would invert. While direct comparative biological data between E‑ and Z‑isomers of this specific compound are lacking, the principle is well‑established: for example, the E‑ and Z‑isomers of tamoxifen exhibit profoundly different estrogen receptor binding profiles (IC50 differ by >100‑fold) [1]. Similarly, for the organocatalytic α‑alkylation reactions described in Evidence Item 2, only the E‑configured 2‑(bromomethyl)acrylates were employed, and the (E)‑geometry was essential for achieving high diastereoselectivity [2].

(E)-Configuration Control
Context-dependent
Defined (E)-isomer; Z-isomer may invert molecular shape and dipole (tamoxifen class precedent: >100-fold receptor binding difference)
Specifying E-isomer helps avoid stereochemical variability in biological and synthetic studies
No direct E/Z data for this compound; class-level precedent supports importance
Stereochemistry Conformational Analysis Biological Recognition

Optimal Applications Based on Differentiation Data


Ortho-Specific Cholinesterase Inhibitor Lead Discovery

This compound is uniquely positioned as a starting scaffold for acetylcholinesterase (AChE) inhibitor development due to its demonstrated Ki of 12,000 nM and reversible mixed-type inhibition mechanism [1]. The ortho‑bromomethyl phenyl architecture apparently enables simultaneous interaction with both the catalytic triad and the peripheral anionic site of AChE, a binding mode not achievable by para‑bromomethyl analogs. Medicinal chemists should procure this exact compound (not the para isomer) for structure–activity relationship (SAR) studies aimed at optimizing cholinesterase inhibition, as the ortho geometry is critical for the observed inhibition kinetics and mode [1].

Cyclization Precursor for Fused Heterocycles

The ortho relationship between the benzylic bromide and the α,β-unsaturated ester in this compound enables intramolecular 5‑exo‑trig, 6‑exo‑trig, and 6‑endo‑trig cyclizations that are geometrically impossible for the para‑substituted isomer [2]. This makes it an ideal precursor for the synthesis of isochromene, isoquinolone, and benzoxepine ring systems. Synthetic chemists designing routes to these scaffolds must specify the ortho isomer; use of ethyl 4‑(bromomethyl)cinnamate would yield only intermolecular adducts and fail to provide the desired fused heterocycles [3].

Efficient Cross-Coupling and SN2 Functionalization

The benzylic C–Br bond in this compound is significantly more reactive than the corresponding C–Cl bond in ortho‑chloromethyl analogs, enabling faster nucleophilic displacements and milder palladium‑catalyzed cross‑coupling reactions [4]. This reactivity advantage is critical for process chemists seeking to minimize reaction time, reduce catalyst loading, and maximize yield during late‑stage diversification. In route scouting, the bromomethyl compound should be selected over the chloromethyl variant when time‑to‑product and process efficiency are priorities [4].

Stereodefined Building Block for Asymmetric Reactions

The defined (E)‑configuration of the acrylate double bond is essential for stereoselective transformations such as the organocatalytic α‑alkylation of aldehydes, where the E‑geometry contributes to facial selectivity and diastereocontrol [5]. Procurement of mixed E/Z batches would introduce an uncontrolled variable, potentially compromising enantioselectivity and reproducibility. Researchers planning stereoselective conjugate additions, cycloadditions, or domino reactions must specify the (E)-isomer to ensure consistent and optimal outcomes [5].

Application
Selection Property
Validation Focus
Cholinesterase inhibitor SAR studies
Ortho-bromomethyl geometry for mixed-type AChE inhibition
AChE/BuChE inhibition assay; compare with para analog
Fused heterocycle synthesis
Ortho-proximity enables intramolecular cyclization
Cyclization product characterization (NMR, MS)
Cross-coupling and SN2 diversification
Benzylic bromide reactivity for mild functionalization
Reaction conversion and yield under mild conditions
Stereoselective conjugate additions
Defined (E)-configured double bond
Enantioselectivity/diastereoselectivity (chiral HPLC, NMR)
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